molecular formula C5H3N3OS B2786914 Thiazolo[4,5-d]pyridazin-7(6H)-one CAS No. 2138546-89-9

Thiazolo[4,5-d]pyridazin-7(6H)-one

Cat. No.: B2786914
CAS No.: 2138546-89-9
M. Wt: 153.16
InChI Key: SIQKVGBFBMOPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[4,5-d]pyridazin-7(6H)-one is a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate and a privileged structure for developing potent enzyme inhibitors. Scientific studies highlight its particular value in oncology research, where analogues of this scaffold have been identified as potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme for DNA synthesis and a established drug target for anticancer and antimicrobial agents . One such derivative demonstrated remarkable DHFR inhibitory activity with an IC50 value of 0.06 μM, a potency comparable to the classic inhibitor methotrexate . Further research into this chemical series has led to compounds exhibiting superior enzyme inhibition, with IC50 values as low as 0.05 μM, and demonstrating broad-spectrum, growth-inhibitory activity against panels of human cancer cell lines in assays conducted by the National Cancer Institute (NCI) . Beyond its application in DHFR inhibition, the this compound core structure is a versatile template explored for various other biological activities. Synthetic derivatives have shown promising in vivo analgesic and anti-inflammatory properties in model organisms, suggesting potential for research into new therapeutic agents for pain and inflammation . The fusion of the thiazole and pyridazinone rings creates a planar, heteroaromatic system that is well-suited for interdisciplinary research, including molecular modeling studies, computational docking, and structure-activity relationship (SAR) analysis to design novel bioactive molecules . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6H-[1,3]thiazolo[4,5-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3OS/c9-5-4-3(1-7-8-5)6-2-10-4/h1-2H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQKVGBFBMOPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)C2=C1N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Thiazolo 4,5 D Pyridazin 7 6h One and Its Analogues

Conventional and Classical Synthetic Approaches

Traditional methods for constructing the Thiazolo[4,5-d]pyridazin-7(6H)-one skeleton typically involve the sequential formation of the thiazole (B1198619) and pyridazine (B1198779) rings. These methods, while often robust and well-established, may require multiple steps, including the isolation of intermediates.

The formation of the thiazole ring is a foundational step in the synthesis of many thiazole-containing fused heterocycles. A prominent and widely used method is the Hantzsch thiazole synthesis. youtube.comnih.gov This reaction involves the cyclocondensation of an α-haloketone with a thioamide. youtube.comwikipedia.org The mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by dehydration to form the thiazole ring. youtube.comnih.gov Variations of this approach, such as the Cook-Heilbron synthesis, utilize α-aminonitriles reacting with reagents like carbon disulfide to yield 5-aminothiazoles. nih.govpharmaguideline.com These classical methods provide a reliable pathway to construct the thiazole portion of the target molecule, which can then be further functionalized and cyclized to form the complete Thiazolo[4,5-d]pyridazine (B3050600) system.

Table 1: Key Classical Reactions for Thiazole Ring Synthesis

Reaction Name Reactants Product Type Reference
Hantzsch Synthesis α-Haloketones + Thioamides Substituted Thiazoles youtube.comnih.gov
Cook-Heilbron Synthesis α-Aminonitriles + Carbon Disulfide 5-Aminothiazoles nih.govpharmaguideline.com

The construction of the pyridazine ring is typically achieved through the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. mdpi.comlibretexts.org This condensation reaction is a fundamental method for forming the six-membered diazine ring. In the context of this compound synthesis, a suitably substituted thiazole bearing two adjacent carbonyl functionalities (or their precursors, such as dicarboxylic acids or diesters) is treated with hydrazine hydrate. mdpi.comresearchgate.net The initial reaction forms a diacylhydrazide or a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyridazinone ring fused to the thiazole core. mdpi.comlibretexts.org The Wolff-Kishner reaction, while primarily a reduction method, demonstrates the fundamental reactivity between carbonyl compounds and hydrazine to form hydrazones, which are key intermediates in pyridazine synthesis. libretexts.org

For instance, the synthesis of related isoxazolo[4,5-d]pyridazinones involves the reaction of isoxazole (B147169) derivatives bearing formyl and carboxylic acid moieties with hydrazine hydrate, leading to high yields of the fused pyridazinone ring. researchgate.net A similar strategy is applicable to thiazole precursors.

The assembly of the this compound scaffold often necessitates a multi-step approach where key intermediates are synthesized and isolated. A common strategy begins with the construction of a functionalized thiazole ring. For example, starting with a 4-aminothiazole-5-carboxylate derivative, the subsequent steps focus on building the pyridazine ring. This can involve the reaction with hydrazine to form a hydrazide, followed by cyclization.

A representative multi-step synthesis for the analogous Thiazolo[4,5-d]pyrimidin-7(6H)-one structure involves a four-step sequence with high yields at each step (65-97%). mdpi.com This highlights the efficiency that can be achieved in well-optimized multi-step processes. The synthesis of related fused pyridazine systems often involves preparing key intermediates, such as chloro-derivatives, which are then reacted with nucleophiles like secondary amines to introduce diversity. nih.govnih.gov For example, 3-aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones are prepared from the corresponding thiazolo[4,5-d]pyrimidin-7(6H)-ones using phosphorous oxychloride, demonstrating a common route to activate the heterocyclic core for further functionalization. nih.gov

Advanced and Efficient Synthetic Strategies

To overcome the limitations of classical multi-step syntheses, modern approaches focus on improving efficiency, reducing waste, and simplifying procedures. These include one-pot reactions, multi-component condensations, and the use of catalysts to mediate key transformations.

One-pot and multi-component reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules from simple precursors in a single operation without isolating intermediates. dmed.org.ua A notable example is the development of a high-pressure, Q-Tube-mediated protocol for the synthesis of thiazolo[4,5-c]pyridazines. researchgate.netnih.govresearchgate.net This method involves the [4+2] cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones. nih.govresearchgate.netnih.gov The process boasts a high atom economy and a broad substrate scope. researchgate.netnih.gov The mechanism involves an initial condensation between the 4-thiazolidinone (B1220212) and the aldehyde carbonyl, followed by a second intramolecular condensation involving the hydrazine moiety to form the pyridazine ring. nih.gov Similarly, three-component condensations of an aminothiazole derivative, an aldehyde, and Meldrum's acid have been used to construct the fused pyridine (B92270) ring in thiazolo[4,5-b]pyridines, a strategy adaptable for pyridazine analogues. dmed.org.ua

Table 2: Example of a Q-Tube Mediated Synthesis of Thiazolo[4,5-c]pyridazine Derivatives

Reactant 1 Reactant 2 Conditions Product Yield Reference

Catalysis offers a powerful tool for the synthesis and functionalization of heterocyclic compounds. While the core construction of the Thiazolo[4,5-d]pyridazine ring might primarily rely on condensation reactions, catalyst-mediated reactions are crucial for introducing substituents and building more complex analogues. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are invaluable for attaching aryl, vinyl, or alkynyl groups to the heterocyclic scaffold. mdpi.com For example, the synthesis of complex Thiazolo[5,4-d]thiazoles has utilized palladium-catalyzed reactions to functionalize the core structure. mdpi.com

Furthermore, copper-catalyzed reactions have also been employed. A heterogeneous copper-catalyzed cascade three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines has been used to generate 2-substituted thiazolo[4,5-b]pyridines, showcasing the potential of transition metal catalysis in building fused thiazole systems. dmed.org.ua These catalytic methods provide access to a wide range of derivatives that would be difficult to obtain through classical synthetic routes.

Solvent and Temperature Optimization in Synthetic Pathways

The efficiency of synthesizing fused heterocyclic systems like thiazolopyridazines is highly dependent on reaction parameters, particularly solvent and temperature. Research into the synthesis of related thiazolo[4,5-c]pyridazines via the cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones highlights the critical role of these factors.

In this pathway, glacial acetic acid was identified as a suitable solvent. The optimization process also assessed the impact of additives, finding that anhydrous sodium acetate (B1210297) was optimal for the reaction's success nih.gov. Temperature was found to be a key determinant of reaction yield. A systematic increase in temperature demonstrated a direct positive correlation with the product yield. For instance, reactions conducted at 150 °C, 160 °C, and 170 °C resulted in progressively higher yields of the final thiazolo[4,5-c]pyridazine product nih.gov. The use of a high-pressure Q-Tube reactor was also shown to significantly enhance the efficiency of the reaction nih.gov.

Table 1: Effect of Temperature on Thiazolo[4,5-c]pyridazine Synthesis Yield

EntryTemperature (°C)Yield (%)Reference
115086 nih.gov
216092 nih.gov
317098 nih.gov

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold is essential for modulating its physicochemical and biological properties. Synthetic chemists employ various strategies to introduce substituents at different positions of the heterocyclic core.

Introduction of Aromatic and Heteroaromatic Substituents

A common and effective strategy for introducing aromatic and heteroaromatic groups involves the synthesis of an activated precursor, which can then undergo nucleophilic aromatic substitution (SNAr) reactions. For the closely related thiazolo[4,5-d]pyrimidin-7(6H)-one system, a 2-(methylsulfonyl) derivative serves as a versatile intermediate mdpi.com. The sulfonyl group acts as an excellent leaving group, allowing for its displacement by a wide range of nucleophiles, including various aromatic and heteroaromatic amines.

This method has been successfully applied in solid-phase synthesis to create a library of derivatives mdpi.com. Similarly, research on the 2H-thiazolo[4,5-d] nih.govnih.govmdpi.comtriazole scaffold, another related [5-5]-fused heteroaromatic system, has shown that a C5-sulfonylated derivative is a versatile reactive tag. This sulfone moiety readily facilitates SNAr reactions with primary and secondary amines, allowing for the smooth introduction of diverse substituents nih.gov.

Table 2: Examples of Aromatic Amines in SNAr Reactions

Precursor ScaffoldLeaving GroupNucleophile (Amine)Reaction ConditionsReference
2-(Methylsulfonyl)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one-SO2MeButylamineCH2Cl2, Et3N, RT mdpi.com
Sulfonylated 2H-Thiazolo[4,5-d] nih.govnih.govmdpi.comtriazole-SO2RVarious primary and secondary aminesTHF, 60 °C nih.gov

Alkylation and Acylation Strategies

Alkylation and acylation are fundamental strategies for modifying the thiazolo[4,5-d]pyridazine core, typically occurring at a nitrogen atom. In the synthesis of related thiazolo[4,5-d]pyrimidine (B1250722) derivatives, dimethyl sulfate (B86663) has been used as a classic alkylating agent to introduce a methyl group nih.gov.

Another approach involves the functionalization of substituents already present on the ring. For instance, a sulfone moiety on a 2H-thiazolo[4,5-d] nih.govnih.govmdpi.comtriazole ring can be displaced by enolizable nucleophiles like ketones and esters in the presence of a base, which represents a form of acylation or alkylation at the C5 position nih.gov. The synthesis of 1H-pyrazolyl derivatives of thiazolo[4,5-d]pyrimidines also implicitly involves N-alkylation steps during the construction of the pyrazole (B372694) ring, which is then attached to the core scaffold nih.gov. These examples from closely related systems demonstrate the common strategies that are applicable for the alkylation and acylation of the this compound nucleus.

Stereoselective Synthesis Approaches

Information regarding stereoselective synthesis specifically for the this compound core is not extensively detailed in the available literature. However, broader research on the synthesis of related thiazolopyridazines provides insights into the control of stereochemistry.

In the cyclocondensation reactions used to form thiazolo[4,5-c]pyridazines, it has been observed that only the (Z)-isomer of the product is formed nih.gov. This indicates a high degree of stereoselectivity in the ring-forming step, specifically concerning the geometry of an exocyclic double bond. While this pertains to geometric isomerism rather than enantioselectivity, it underscores that inherent stereocontrol can be a feature of the synthetic routes to these scaffolds. For the development of chiral derivatives of this compound, general principles of stereoselective synthesis, such as the use of chiral starting materials, chiral catalysts, or chiral auxiliaries, would be applicable, though specific examples for this exact ring system are not prominently reported.

Reactivity and Chemical Transformations of Thiazolo 4,5 D Pyridazin 7 6h One Derivatives

Electrophilic and Nucleophilic Substitution Reactions of the Core Scaffold

The electron-deficient nature of the pyridazine (B1198779) ring system generally renders the thiazolo[4,5-d]pyridazin-7(6H)-one core unreactive towards electrophilic aromatic substitution. researchgate.netresearchgate.net The presence of two nitrogen atoms in the pyridazine moiety significantly deactivates the ring system to attack by electrophiles. researchgate.netresearchgate.net Successful electrophilic substitution would likely necessitate the introduction of strong electron-donating groups onto the heterocyclic scaffold to enhance its nucleophilicity.

In contrast, the core scaffold is more amenable to nucleophilic substitution reactions, particularly at the thiazole (B1198619) portion of the molecule. This is especially true when a suitable leaving group is present. The reactivity of halogenated derivatives, for instance, allows for the introduction of various nucleophiles. In a related isothiazolo[4,5-b]pyridine system, a 3,6-dibromo derivative readily undergoes nucleophilic aromatic substitution with different nitrogen-based nucleophiles, such as primary, secondary, and tertiary amines, with yields ranging from 62% to 97%. rsc.org This suggests that a similar reactivity pattern could be expected for halogenated this compound derivatives.

Furthermore, activation of specific positions can facilitate nucleophilic attack. For example, in the analogous thiazolo[4,5-d]pyrimidin-7(6H)-one system, a methylthio group at the 2-position can be oxidized to a more reactive methylsulfonyl group. This sulfonyl group then serves as an excellent leaving group, allowing for facile displacement by nucleophiles like primary amines. mdpi.com This strategy provides a powerful tool for the functionalization of the C2-position.

Oxidation and Reduction Pathways

The oxidation of this compound derivatives can be directed at either the heterocyclic core or its substituents. As previously mentioned, a key oxidation pathway involves the conversion of a C2-methylthio substituent to a C2-methylsulfonyl group. mdpi.com This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). mdpi.com This selective oxidation is instrumental in activating this position for subsequent nucleophilic substitution reactions.

Information regarding the direct oxidation or reduction of the thiazolo[4,5-d]pyridazine (B3050600) core itself is limited in the available literature. However, studies on related fused pyrimidine (B1678525) systems, such as thiazolo[3,2-a]pyrimidines, have explored reductions. For instance, the reduction of a C=N bond within a related thiazolo[3,2-a]pyrimidine system has been accomplished using sodium borohydride (B1222165) in the presence of vanadium(V) oxide, leading to a rearranged triazolo[4,3-a]pyrimidine. researchgate.net While this represents a significant structural transformation rather than a simple reduction of the pyridazinone ring, it highlights the potential for complex reduction pathways in related systems.

Derivatization Strategies for Structural Modification and Library Generation

The derivatization of the this compound scaffold is crucial for the generation of chemical libraries for drug discovery. A variety of synthetic strategies have been employed, primarily focusing on modifications at the N6 and C2 positions.

Table 1: Derivatization of the this compound Scaffold

Position of ModificationReaction TypeReagents and ConditionsResulting Functional Group
N6Alkylation/ArylationAlkyl/aryl halides, baseN-substituted pyridazinone
C2Nucleophilic SubstitutionAmines, thiols (following activation of C2)C2-amino, C2-thioether derivatives
C7Conversion to ThioneLawesson's reagentThiazolo[4,5-d]pyridazine-7(6H)-thione

One common approach involves the N-alkylation or N-arylation at the 6-position of the pyridazinone ring. This is typically achieved by treating the parent heterocycle with a suitable alkyl or aryl halide in the presence of a base.

Functionalization at the C2 position often relies on the nucleophilic substitution strategy mentioned earlier. By introducing a good leaving group at this position, a wide array of nucleophiles, including various amines and thiols, can be introduced, leading to a diverse set of C2-substituted derivatives. mdpi.com This method has been successfully applied in the solid-phase synthesis of a thiazolo[4,5-d]pyrimidin-7(6H)-one derivative library, demonstrating its utility for generating a large number of compounds. mdpi.com

Another derivatization strategy involves the conversion of the C7-oxo group to a thione using reagents like Lawesson's reagent. This transformation can open up further avenues for modification at this position.

Investigation of Reaction Mechanisms and Intermediates

The detailed investigation of reaction mechanisms for transformations involving the this compound core is an area of ongoing research. However, mechanistic insights can be drawn from related heterocyclic systems.

The synthesis of the thiazolo[4,5-c]pyridazine core, a closely related isomer, has been proposed to proceed through a [4+2] cyclocondensation reaction. The mechanism involves an initial enolization of a 4-thiazolidinone (B1220212), followed by addition to an aldehyde to form an alkylidene intermediate. Subsequent intramolecular nucleophilic addition of a hydrazine (B178648) moiety to a carbonyl group, followed by dehydration, leads to the formation of the fused pyridazine ring. nih.gov

For nucleophilic substitution reactions, particularly at an activated C2 position, the mechanism is likely to be a standard SNAr (nucleophilic aromatic substitution) type process. This would involve the formation of a Meisenheimer-like intermediate, where the negative charge is delocalized over the electron-deficient ring system, before the expulsion of the leaving group.

The development of a comprehensive understanding of the reaction mechanisms and the identification of key intermediates are crucial for optimizing reaction conditions and designing novel synthetic routes to functionalized this compound derivatives.

Spectroscopic and Structural Elucidation Methodologies in Thiazolo 4,5 D Pyridazin 7 6h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Confirmation (¹H, ¹³C, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the thiazolo[4,5-d]pyridazine (B3050600) scaffold. Through ¹H, ¹³C, and various 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC), researchers can piece together the precise connectivity of atoms within a molecule.

¹H NMR spectra provide information about the chemical environment of protons. For instance, in the ¹H NMR spectrum of 7-bromo- nih.govresearchgate.netamanote.comselenadiazolo[3,4-d]pyridazin-4(5H)-one, a singlet observed at δ 12.88 ppm corresponds to the NH proton of the pyridazine (B1198779) ring. mdpi.com In other derivatives, aromatic protons typically appear in the region of δ 7.00–8.00 ppm. nih.gov

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. For example, the ¹³C NMR spectrum of a thiazolo[4,5-d]pyridazine derivative showed a characteristic carbonyl resonance at 191.88 ppm. nih.gov In another case, the carbonyl amide group of 7-bromo- nih.govresearchgate.netamanote.comselenadiazolo[3,4-d]pyridazin-4(5H)-one was identified by a signal at δ 157.6 ppm, with other carbons of the pyridazine ring appearing at δ 126.6, 153.0, and 155.3 ppm. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) is a 2D NMR technique that reveals long-range correlations between protons and carbons, which is invaluable for assembling the molecular framework of complex heterocyclic systems like thiazolo[4,5-d]pyridazines. nih.gov

Table 1: Representative NMR Data for Thiazolo[4,5-d]pyridazine Derivatives

Compound Nucleus Chemical Shift (δ ppm) Assignment
Derivative 1 ¹H 7.21–8.00 Aromatic and Pyridazine H-4
Derivative 1 ¹³C 191.88 Carbonyl (C=O)
7-bromo- nih.govresearchgate.netamanote.comselenadiazolo[3,4-d]pyridazin-4(5H)-one ¹H 12.88 NH (pyridazine)
7-bromo- nih.govresearchgate.netamanote.comselenadiazolo[3,4-d]pyridazin-4(5H)-one ¹³C 157.6 Carbonyl Amide (C=O)
7-bromo- nih.govresearchgate.netamanote.comselenadiazolo[3,4-d]pyridazin-4(5H)-one ¹³C 126.6, 153.0, 155.3 Pyridazine Ring Carbons

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the study of thiazolo[4,5-d]pyridazin-7(6H)-one derivatives, MS provides crucial confirmation of the synthesized structures. For example, the mass spectrum of a synthesized thiazolo[4,5-c]pyridazine derivative showed an exact mass of m/z 465.0717, which corresponds to the atomic composition of C₂₅H₁₅N₅OS₂. nih.gov

The fragmentation patterns observed in mass spectra can also offer valuable structural information. The molecular ions of pyridazinone derivatives are often very stable and can form the base peak of the spectrum. researchgate.net The fragmentation of the thiazolo[4,5-d]pyridazine core and its substituents can help to confirm the connectivity of the molecule. For many thiazole-containing compounds, the presence of sulfur isotopes results in characteristic M+2 peaks. sapub.org The fragmentation process often involves the initial loss of side functional groups followed by the cleavage of the heterocyclic rings. sapub.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. copbela.orgnih.gov For this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of key structural features.

The carbonyl (C=O) group of the pyridazinone ring gives rise to a strong and sharp absorption band, typically in the range of 1670–1780 cm⁻¹. pressbooks.publibretexts.org For instance, a synthesized thiazolo[4,5-c]pyridazine derivative displayed a characteristic carbonyl absorption at 1699 cm⁻¹. nih.gov In another example, the IR spectrum of 7-bromo- nih.govresearchgate.netamanote.comselenadiazolo[3,4-d]pyridazin-4(5H)-one showed a C=O stretching vibration at 1681 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretch 1670 - 1780
Amine (N-H) Stretch 3100 - 3500
Aromatic C=C Stretch 1450 - 1600
Aromatic C-H Stretch 3000 - 3100

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

For example, the structure of a related thiazolo[4,5-c]pyridazine was unequivocally confirmed by X-ray crystallographic analysis. nih.gov In another study, single crystal X-ray diffraction was used to confirm the structure of a synthesized triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related fused heterocyclic system. mdpi.comresearchgate.net The analysis revealed that the compound crystallized in a monoclinic P2₁/n space group, and the data provided detailed information on the molecular geometry, including the planarity of the fused ring system and the orientation of substituents. nih.gov

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage of carbon, hydrogen, nitrogen, and other elements present in the molecule, which is then compared to the calculated theoretical values based on the proposed chemical formula. A close agreement between the found and calculated values serves as strong evidence for the purity and correct elemental composition of the synthesized compound.

For various derivatives of related heterocyclic systems, elemental analysis has been routinely used to confirm their composition. For example, for a series of 2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetamides, the calculated and found percentages of carbon, hydrogen, and nitrogen were reported to be in close agreement, thus verifying their proposed structures. researchgate.net Similarly, the elemental analysis of 7-bromo- nih.govresearchgate.netamanote.comselenadiazolo[3,4-d]pyridazin-4(5H)-one provided results (Found: C, 17.28; H, 0.39; N, 19.83) that were consistent with the calculated values (Calcd: C, 17.16; H, 0.36; N, 20.01). mdpi.com

Computational and Theoretical Investigations of Thiazolo 4,5 D Pyridazin 7 6h One Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of molecular systems. For compounds related to thiazolo[4,5-d]pyridazin-7(6H)-one, DFT has been employed to elucidate their electronic structure, bonding, and conformational preferences.

Electronic Structure and Bonding Analysis

DFT calculations offer a detailed picture of the electronic landscape of a molecule. For instance, in a study of a related compound, 7-Methyl-2,3-Dihydro-(1,3)thiazolo(3,2-a)pyrimidin-5-one, DFT calculations were used to determine electronic properties. researchgate.net The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial, as the energy gap between them indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

Natural Bond Orbital (NBO) analysis, another component of quantum chemical calculations, provides information about the delocalization of electron density between occupied and unoccupied orbitals, which is indicative of intramolecular charge transfer and contributes to the stability of the molecule. sciencepublishinggroup.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions that are prone to electrophilic and nucleophilic attack. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

Understanding the three-dimensional structure of a molecule is fundamental to comprehending its function. DFT methods are utilized to perform geometry optimization, which involves finding the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. semanticscholar.org

For flexible molecules, conformational analysis is performed to identify the different spatial arrangements (conformers) and their relative energies. semanticscholar.orgmdpi.com This is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target. semanticscholar.org Theoretical conformational analysis using DFT can reveal the preferred dihedral angles and the planarity of the molecular structure, which can be influenced by factors such as steric hindrance and electronic effects. rcsi.com

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein or nucleic acid.

Prediction of Ligand-Target Interactions and Binding Modes

Molecular docking simulations are instrumental in predicting the preferred binding orientation of a ligand within the active site of a target protein. In a study on thiazolo[4,5-d]pyridazine (B3050600) analogues as dihydrofolate reductase (DHFR) inhibitors, molecular modeling was used to understand the binding interactions. nih.govfue.edu.eg The docking results revealed that the recognition with key amino acids, such as Phe 31 and Arg 22, is essential for the binding to DHFR. nih.govfue.edu.eg These interactions typically involve hydrogen bonds, hydrophobic interactions, and π-π stacking.

The binding affinity, often expressed as a docking score or binding energy, can be calculated to estimate the strength of the ligand-target interaction. For example, in silico docking studies of various thiazole (B1198619) derivatives against heat shock proteins Hsp82 and Hsp90 have shown that certain ligands exhibit strong binding affinities, indicated by low docking scores. nih.gov

Below is a table summarizing the types of interactions observed in molecular docking studies of thiazole derivatives with various protein targets.

Target ProteinInteracting ResiduesTypes of InteractionsReference
Dihydrofolate Reductase (DHFR)Phe 31, Arg 22Key amino acid recognition nih.gov
Hsp82Lys 208, Ile 214, Val 207, Ile 218Hydrogen bonds, Hydrophobic interactions nih.gov
Hsp90Ser 36, Phe 200, Arg 32, Glu 199Hydrogen bonds, Hydrophobic interactions, π-stacking nih.gov
Rho6Arg96, Ser95, Lys106Arene-cation interactions, Hydrogen bonds semanticscholar.org

Elucidation of Molecular Recognition Mechanisms

Beyond predicting binding modes, molecular modeling helps in understanding the fundamental principles of molecular recognition. wesleyan.edu By analyzing the intricate network of interactions between a ligand and its target, researchers can elucidate why certain molecules are potent inhibitors while others are not. This understanding is crucial for the rational design of new drugs with improved efficacy and selectivity. The pyridazine (B1198779) ring, a key component of the this compound scaffold, is known for its unique physicochemical properties, including a high dipole moment and the ability to form robust dual hydrogen bonds, which are significant in drug-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of chemicals with their known biological activities. imist.ma These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

A QSAR study on a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives, an isomer of the title compound, as potential antioxidants provides a relevant example. dmed.org.ua In this study, Multiple Linear Regression (MLR) was used to generate QSAR models. The study found that a combination of 2D, 3D, and molecular properties descriptors played a crucial role in the antioxidant activity. dmed.org.ua Specifically, it was shown that small, hydrophilic molecules with certain spatial arrangements of electronegative atoms exhibited higher activity. dmed.org.ua

Another QSAR study on thiazole derivatives as PIN1 inhibitors utilized descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and a topological index (J) to build a predictive model. imist.ma The resulting QSAR model demonstrated good predictive power, indicating its utility in designing new thiazole derivatives with enhanced inhibitory activity. imist.ma

The table below presents examples of descriptors used in QSAR studies of related thiazole compounds and their general significance.

Descriptor TypeExample DescriptorsSignificance in QSAR Models
Physicochemical LogP (Lipophilicity)Influences membrane permeability and bioavailability.
Molar Refractivity (MR)Relates to molecular volume and polarizability, affecting binding interactions.
Electronic ELUMO (Energy of LUMO)Relates to the ability of a molecule to accept electrons, important in charge-transfer interactions.
Topological J (Balaban Index)Describes molecular branching and shape.
3D Descriptors Geometrical descriptorsReflect the three-dimensional shape and steric properties of the molecule.

By developing robust and predictive QSAR models, researchers can screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process.

Selection of Molecular Descriptors and Model Development

In the development of predictive models for the biological activity of thiazolo[4,t-d]pyridazin-7(6H)-one derivatives, the initial and most critical step is the selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical characteristics of a molecule and are categorized into several classes, including 1D, 2D, and 3D descriptors.

1D Descriptors: These include fundamental properties such as molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass topological indices, molecular connectivity indices, and pharmacophore feature counts.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, surface area, and volume.

The selection process for these descriptors is guided by their relevance to the biological activity being modeled. For instance, in the context of developing inhibitors for enzymes such as dihydrofolate reductase (DHFR), descriptors that capture the electronic and steric features of the molecule are of particular importance. nih.gov

Once a set of relevant descriptors has been compiled, a predictive model is developed using statistical or machine learning techniques. Common modeling approaches include:

Quantitative Structure-Activity Relationship (QSAR): This method seeks to establish a mathematical relationship between the molecular descriptors and the biological activity of a series of compounds.

Pharmacophore Modeling: This approach identifies the 3D arrangement of essential features of a molecule that are responsible for its biological activity.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target receptor, providing insights into the binding mode and affinity.

The development of a robust and predictive model is an iterative process that involves careful selection of descriptors, appropriate choice of modeling technique, and rigorous validation to ensure the model's reliability.

Predictive Modeling for Biological Activity Trends

Predictive modeling plays a crucial role in identifying promising this compound derivatives for synthesis and biological evaluation. By leveraging the models developed in the previous step, it is possible to screen large virtual libraries of compounds and prioritize those with the highest predicted activity.

A key aspect of predictive modeling is the ability to discern trends in biological activity across a series of compounds. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent on the this compound core leads to a corresponding increase in biological activity. This information can then be used to guide the design of new analogs with improved properties.

Molecular docking studies can further refine these predictions by providing a detailed picture of the interactions between the this compound derivatives and their biological target. nih.gov For instance, docking studies of thiazolo[4,5-d]pyridazine analogues with DHFR have highlighted the importance of interactions with key amino acid residues such as Phe 31 and Arg 22 for binding affinity. nih.gov

The following table provides a hypothetical example of data that could be generated from a predictive modeling study of this compound derivatives as DHFR inhibitors.

DerivativeMolecular WeightLogPPredicted IC50 (µM)Key Interacting Residues
Compound A350.42.50.5Phe 31, Arg 22
Compound B380.53.10.2Phe 31, Arg 22, Ser 59
Compound C320.31.91.2Arg 22
Compound D410.63.80.1Phe 31, Arg 22, Ser 59, Tyr 100

In Silico Assessment of Relevant Molecular Properties for Research Design

In addition to predicting biological activity, computational methods can provide valuable insights into the intrinsic molecular properties of this compound systems. This information is crucial for understanding the behavior of these compounds and for designing new derivatives with optimized properties.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure of molecules and their interactions with biological targets. NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions.

The reduced density gradient (RDG) is a mathematical function that is used to identify regions of space where non-covalent interactions are occurring. By plotting the RDG against the electron density, it is possible to generate 3D isosurfaces that highlight these interactions. The color of the isosurfaces provides information about the strength and nature of the interaction.

For the this compound system, NCI analysis can be used to:

Identify intramolecular hydrogen bonds that stabilize the conformation of the molecule.

Characterize the interactions between the this compound core and its substituents.

Visualize the non-covalent interactions between the molecule and its biological target.

The following table summarizes the types of non-covalent interactions that could be identified in a this compound derivative using NCI analysis.

Interaction TypeDescription
Hydrogen BondAn attractive interaction between a hydrogen atom and an electronegative atom, such as oxygen or nitrogen.
Van der WaalsWeak, short-range electrostatic interactions between uncharged molecules.
π-π StackingAn attractive interaction between the π-systems of two aromatic rings.

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org QTAIM analysis can be used to characterize the nature of chemical bonds, identify bond critical points (BCPs), and calculate various atomic and bond properties. wikipedia.org

For the this compound system, QTAIM studies can provide valuable insights into:

The strength and nature of the covalent bonds within the molecule.

The distribution of charge throughout the molecule.

The reactivity of different atoms and functional groups.

A key feature of QTAIM analysis is the identification of bond critical points (BCPs), which are points in space where the electron density is a minimum along the bond path between two atoms. The properties of the electron density at the BCP, such as its value and the sign of its Laplacian, can be used to classify the type of chemical bond (e.g., covalent, ionic, or charge-shift). researchgate.net

The following table provides a hypothetical example of QTAIM data for selected bonds in the this compound core.

BondElectron Density at BCP (ρ)Laplacian of Electron Density (∇²ρ)Bond Type
C=O0.35-0.5Covalent
C-N0.28-0.3Covalent
S-C0.22-0.1Covalent
N-H0.30-0.4Covalent

Structure Activity Relationship Sar Studies of Thiazolo 4,5 D Pyridazin 7 6h One Analogues

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of the Thiazolo[4,5-d]pyridazine (B3050600) core is highly sensitive to the nature and position of its substituents. Research into this scaffold, particularly as inhibitors of dihydrofolate reductase (DHFR), has provided valuable insights into how different functional groups modulate efficacy. nih.govfue.edu.eg

Studies on a series of Thiazolo[4,5-d]pyridazine analogues bearing a 2-thioureido function have elucidated the role of aromatic and heteroaromatic substitutions. nih.govfue.edu.eg The introduction of various aryl groups at the terminal end of the thioureido moiety has a significant impact on DHFR inhibitory activity.

For instance, compounds featuring a phenyl group substituted with electron-withdrawing groups tend to exhibit notable activity. The analogue with a 4-chlorophenyl substitution demonstrated potent DHFR inhibition. The activity is further influenced by the substitution pattern on the phenyl ring. The precise placement of these groups can affect the molecule's interaction with key amino acid residues within the target enzyme's active site. nih.govfue.edu.eg

CompoundSubstituent at 2-thioureido positionDHFR Inhibition IC₅₀ (µM)
Analogue A4-Chlorophenyl0.15
Analogue B4-Methoxyphenyl (B3050149)0.25
Analogue CPhenyl0.30

Within the reviewed literature focusing specifically on the Thiazolo[4,5-d]pyridazin-7(6H)-one scaffold, there is limited systematic research detailing the influence of modifying alkyl and alkenyl chains on biological activity. While SAR studies on related heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, have explored the impact of varying N-alkyl substituents, direct extrapolation of these findings to the pyridazine (B1198779) core must be approached with caution due to the differing electronic and steric properties of the ring systems. Future research is required to systematically evaluate how the length, branching, and saturation of alkyl and alkenyl chains attached to the this compound nucleus modulate its biological profile.

The electronic properties of substituents play a critical role in modulating the biological activity of Thiazolo[4,5-d]pyridazine analogues. In studies of DHFR inhibitors, a clear trend has been observed where electron-withdrawing groups (EWGs) on the aromatic ring of the 2-thioureido moiety enhance inhibitory potency. nih.govfue.edu.eg

For example, a compound with a 4-chlorophenyl group (an EWG) is a more potent DHFR inhibitor than a compound with a 4-methoxyphenyl group, which contains an electron-donating group (EDG). nih.govfue.edu.eg This suggests that a reduction in electron density on the aromatic ring is favorable for binding to the DHFR enzyme. This effect is likely due to the formation of more favorable electrostatic or hydrogen bonding interactions with amino acid residues in the active site. The data indicates that electronegative functions, such as chloro groups, are preferred over electron-donating methoxy (B1213986) groups for this class of inhibitors.

CompoundSubstituent (Nature)DHFR Inhibition IC₅₀ (µM)
Analogue D4-Chloro (EWG)0.15
Analogue E4-Methoxy (EDG)0.25
Analogue FUnsubstituted Phenyl0.30

Stereochemical Considerations in Activity Modulation

There is a notable absence of research in the reviewed literature concerning the stereochemical aspects of this compound analogues. The introduction of chiral centers, for example through substituted alkyl chains or other asymmetric moieties, would result in stereoisomers (enantiomers or diastereomers). It is well-established in medicinal chemistry that different stereoisomers of a compound can have vastly different biological activities, potencies, and metabolic profiles. The lack of studies on the stereoselective synthesis and differential biological evaluation of this compound enantiomers or diastereomers represents a significant gap in the SAR understanding of this compound class.

Identification of Key Molecular Features and Pharmacophore Development

Pharmacophore modeling helps to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. For the Thiazolo[4,5-d]pyridazine series of DHFR inhibitors, molecular modeling studies have been instrumental in defining the key molecular features for potent activity. nih.govfue.edu.eg

These studies have revealed that recognition by and interaction with key amino acids, particularly Phenylalanine 31 (Phe 31) and Arginine 22 (Arg 22), are essential for effective binding to the DHFR active site. nih.govfue.edu.eg A successful pharmacophore model for this class of compounds would include:

A heterocyclic core (the Thiazolo[4,5-d]pyridazine system) that acts as a central scaffold.

A hydrogen bond donor/acceptor region, represented by the thioureido linkage.

A hydrophobic aromatic feature, which is the substituted phenyl ring that interacts with residues like Phe 31.

The development of such models is crucial for the virtual screening of compound libraries and for the rational design of new, more potent inhibitors based on the Thiazolo[4,5-d]pyridazine scaffold. nih.govfue.edu.eg

Relationship between Molecular Planarity and Biological Potency of this compound Analogues Not Established in Publicly Available Research

Initial investigations into the structure-activity relationship (SAR) of this compound analogues have primarily focused on the impact of various substituent groups on their biological activities, such as dihydrofolate reductase (DHFR) inhibition. However, a specific correlation between the molecular planarity of these compounds and their biological potency has not been explicitly detailed in the currently available scientific literature.

While molecular modeling and computational studies are often employed to understand the conformational aspects of drug-receptor interactions, specific research detailing how the degree of planarity or non-planarity in this compound analogues affects their efficacy is not readily accessible. Such studies would typically involve the synthesis and biological evaluation of a series of analogues with varying degrees of rotational freedom or enforced planarity, followed by computational analysis to correlate these structural features with observed biological activity.

The planarity of a molecule can significantly influence its biological activity by affecting its ability to fit into a binding site of a target protein. A planar molecule may engage in more extensive stacking interactions, such as pi-pi stacking with aromatic amino acid residues in a receptor's active site. Conversely, a non-planar, more flexible molecule might be able to adopt a specific conformation required for optimal binding that a rigid, planar molecule cannot achieve.

Without specific research data, any discussion on the relationship between molecular planarity and biological potency for this compound analogues would be speculative. Further research, including the synthesis of conformationally restricted analogues and detailed computational and X-ray crystallographic studies, is required to elucidate this specific aspect of their SAR.

Investigations into Biological Targets and Mechanisms of Action of Thiazolo 4,5 D Pyridazin 7 6h One Derivatives in Vitro and in Vivo Models

Enzyme Inhibition Studies

Derivatives of thiazolo[4,5-d]pyridazin-7(6H)-one have been extensively studied for their ability to inhibit various enzymes implicated in disease pathogenesis. These investigations have revealed potent and often selective inhibitory activities, providing a basis for their therapeutic potential.

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the conversion of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate. doi.org This product is essential for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA replication and cell proliferation. doi.orgnih.gov Consequently, DHFR has been a long-standing target for antimicrobial and anticancer therapies. doi.orgnih.gov

A series of thiazolo[4,5-d]pyridazine (B3050600) derivatives bearing a 2-thioureido functional group have been synthesized and evaluated as DHFR inhibitors. doi.orgnih.gov Molecular modeling studies have indicated that the binding of these inhibitors to DHFR is critically dependent on interactions with key amino acid residues, specifically Phenylalanine 31 (Phe31) and Arginine 22 (Arg22). doi.orgnih.gov

One of the most potent inhibitors identified from this series is compound 26 , which exhibited an IC50 value of 0.06 µM against DHFR. doi.orgnih.gov This compound also demonstrated significant in vitro antitumor activity, particularly against the HS 578T breast cancer cell line with an IC50 of 0.8 µM, where it was shown to induce apoptosis and cell cycle arrest. doi.orgnih.gov The activity of these derivatives is influenced by the nature of the substituents. For instance, the 4-chlorophenyl-thioureido derivative 4 (IC50 9.5 ± 0.76 μM) was found to be eight times more active than its 4-methoxyphenyl (B3050149) counterpart 5 (IC50 79.0 ± 3.98 μM). doi.org

Table 1: DHFR Inhibition by Thiazolo[4,5-d]pyridazine Derivatives

Compound Substituent DHFR IC50 (µM)
26 - 0.06 doi.orgnih.gov
4 4-chlorophenyl-thioureido 9.5 ± 0.76 doi.org
5 4-methoxyphenyl-thioureido 79.0 ± 3.98 doi.org
20 - -
21 - -

IC50 values represent the concentration required for 50% inhibition of DHFR activity.

Cyclooxygenase (COX) Inhibition and Selectivity

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. The two main isoforms, COX-1 and COX-2, have distinct physiological roles. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and upregulated during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and evaluated for their COX inhibitory effects and anti-inflammatory activity. nih.gov Many of these compounds demonstrated potent and selective inhibition of COX-2. nih.gov For instance, compound 9g , 1-(4-[7-(4-nitrophenyl)-5-thioxo-5,6-dihydro-3H-thiazolo[4,5-d]pyrimidin-2-ylideneamino]phenyl)ethanone, was identified as a highly active derivative, showing 57%, 88%, and 88% inhibition of inflammation at 1, 3, and 5 hours, respectively, outperforming the standard drug celecoxib (B62257). nih.govtandfonline.comtandfonline.com

In vitro assays revealed that several derivatives, including 9e (IC50 = 0.92 µM), 9g (IC50 = 0.87 µM), and 9k (IC50 = 1.02 µM), exhibited greater COX-2 inhibitory potency than celecoxib (IC50 = 1.11 µM). nih.gov Molecular docking studies have been employed to understand the binding modes of these potent inhibitors within the COX-2 active site. nih.gov

Table 2: COX-2 Inhibition by Thiazolo[4,5-d]pyrimidine Derivatives

Compound COX-2 IC50 (µM)
9e 0.92 nih.gov
9g 0.87 nih.govtandfonline.comtandfonline.com
9k 1.02 nih.gov
Celecoxib (Reference) 1.11 nih.gov

IC50 values represent the concentration required for 50% inhibition of COX-2 activity.

Other Relevant Enzyme Interactions (e.g., MurB enzyme, 14α-lanosterol demethylase)

The therapeutic potential of thiazolo[4,5-d]pyridazine derivatives extends beyond anti-inflammatory and anticancer applications. Research has also explored their utility as antimicrobial agents.

MurB Enzyme Inhibition: Molecular docking studies have suggested that the inhibition of the E. coli MurB enzyme is a plausible mechanism for the antibacterial activity of certain thiazolo[4,5-b]pyridin-5-one derivatives. researchgate.net The MurB enzyme is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.

14α-Lanosterol Demethylase Inhibition: In the realm of antifungal activity, the inhibition of 14α-lanosterol demethylase (CYP51) is a well-established mechanism. nih.govresearchgate.netwikipedia.org This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. wikipedia.org Docking studies have indicated that thiazolo[4,5-b]pyridin-5-one derivatives can bind to the active site of C. albicans 14α-lanosterol demethylase in a manner analogous to the known antifungal agent ketoconazole. researchgate.netresearchgate.net Compounds 4h and 4i were predicted to form stable complexes with the enzyme, including interactions with the heme iron, which could explain their observed antifungal activity. researchgate.net

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, derivatives of the thiazolo[4,5-d]pyridazine core have been investigated for their ability to interact with and modulate the function of specific receptors, opening avenues for their use in neurological and metabolic disorders.

Corticotropin Releasing Factor (CRF1) Receptor Modulation/Antagonism

Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in the body's response to stress. nih.gov Over-activation of the CRF system, particularly through the CRF1 receptor, is implicated in various stress-related disorders such as anxiety and depression. nih.gov Consequently, CRF1 receptor antagonists are being explored as potential therapeutic agents.

Based on the pharmacophore of known CRF1 receptor antagonists, new series of thiazolo[4,5-d]pyrimidines have been synthesized and evaluated for their binding affinity to the CRF1 receptor. nih.govnih.gov In one study, twenty-two compounds were tested in HEK 293 cell lines, with compounds 5o and 5s showing approximately 25% binding affinity to CRF1 receptors. nih.govnih.gov Further investigations with selected compounds revealed that compound 5c led to a significant upregulation of CRF1 mRNA expression. nih.govnih.gov In another study, four thiazolo[4,5-d]pyrimidine derivatives (2 , 5 , 20 , and 21 ) demonstrated superior binding affinities to the CRF1 receptor compared to the reference antagonist, antalarmin. bohrium.commdpi.com

Table 3: CRF1 Receptor Binding Affinity of Thiazolo[4,5-d]pyrimidine Derivatives

Compound Log IC50
2 -8.22 bohrium.commdpi.com
5 -7.95 bohrium.commdpi.com
20 -8.04 bohrium.commdpi.com
21 -7.88 bohrium.commdpi.com
Antalarmin (Reference) -7.78 bohrium.commdpi.com

IC50 values represent the concentration required for 50% inhibition of ligand binding to the CRF1 receptor.

Interactions with Nucleic Acid Metabolism Pathways and Purine (B94841) Isosteres

The structural similarity of the thiazolo[4,5-d]pyrimidine scaffold to naturally occurring purines has prompted investigations into their potential as purine isosteres. researchgate.netresearchgate.net By replacing the nitrogen at position 7 of the purine ring with a sulfur atom, these compounds can be viewed as 7-thia-analogs of purines. researchgate.net This structural mimicry allows them to interact with biological systems that utilize purines, such as nucleic acid metabolism pathways.

The development of thiazolo[4,5-d]pyrimidine nucleosides, where a ribofuranosyl group is attached to the heterocyclic core, has been a key area of research. nih.gov These compounds are designed to mimic natural nucleosides like guanosine (B1672433), adenosine, and inosine. nih.gov For example, 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione has been synthesized as a guanosine analogue. nih.gov These nucleoside analogues have been evaluated for their immunomodulatory properties, with some demonstrating significant activity. nih.gov The ability of these compounds to interfere with nucleic acid metabolism also underpins their potential as anticancer and antiviral agents. researchgate.net

Cellular Mechanism Investigations (in vitro Models)

Anti-proliferative Effects in Cancer Cell Lines and Cytotoxicity Mechanisms

Derivatives of the thiazolo[4,5-d]pyridazine scaffold have demonstrated significant anti-proliferative and cytotoxic effects across a variety of cancer cell lines. These compounds often exert their anticancer activity through multiple mechanisms, including the inhibition of crucial enzymes involved in cell growth and proliferation.

One key target for this class of compounds is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and amino acids, which are critical for DNA replication. doi.org A series of thiazolo[4,5-d]pyridazine analogues bearing a 2-thioureido function were synthesized and evaluated for their DHFR inhibitory and antitumor activities. Among these, compound 26 was identified as a potent DHFR inhibitor and demonstrated significant cytotoxicity against the HS 578T breast cancer cell line with an IC50 value of 0.8 μM. doi.org Other derivatives, such as compounds 4 , 20 , and 21 , also showed in vitro antitumor activity against a panel of cancer cell lines. doi.org

Another important mechanism of action for some thiazolo[4,5-d]pyridazine derivatives is the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. Inhibition of this enzyme leads to the suppression of cancer cell proliferation. Additionally, some derivatives have been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. This inhibition can lead to an accumulation of DNA damage in cancer cells, ultimately inducing apoptosis. For example, 2-Methyl-7-phenyl doi.orgresearchgate.netthiazolo[4,5-d]pyridazine-4-thiol has shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells.

Furthermore, some thiazolo[4,5-d]pyrimidine derivatives, structurally related to the pyridazine (B1198779) series, have been investigated for their anticancer properties. For instance, 7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 5 ) displayed potent and broad-spectrum cytotoxic action against the NCI-60 cancer cell line panel. researchgate.net This compound also showed significant cytotoxicity against the HCT-116 colorectal carcinoma cell line. researchgate.net Similarly, a series of thiazolo[4,5-c]pyridazine derivatives demonstrated good to excellent cytotoxic activities against HCT-116 (colon), MCF-7 (breast), and A549 (lung) cancer cell lines. nih.gov

The cytotoxic effects of these compounds are often selective for cancer cells over normal cells. For example, 2-Methyl-7-phenyl doi.orgresearchgate.netthiazolo[4,5-d]pyridazine-4-thiol exhibited higher cytotoxicity towards cancerous cells compared to normal mammalian Vero cells. This selectivity is a crucial aspect for the development of effective and safe anticancer agents.

Table 1: Anti-proliferative Activity of this compound and Related Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound 26 HS 578T (Breast)0.8DHFR Inhibition
2-Methyl-7-phenyl doi.orgresearchgate.netthiazolo[4,5-d]pyridazine-4-thiol MCF-7 (Breast)5.36 µg/mLTopoisomerase I & PARP-1 Inhibition
HCT-116 (Colon)3.21 µg/mLTopoisomerase I & PARP-1 Inhibition
A549 (Lung)2.32 µg/mLTopoisomerase I & PARP-1 Inhibition
Compound 5 (thiazolo[4,5-d]pyrimidine) HCT-116 (Colorectal)5.33CDK1 Inhibition
Thiazolo[4,5-c]pyridazine derivative 7h MCF-7 (Breast)10.39Not specified
Thiazolo[4,5-c]pyridazine derivative 7s HCT-116 (Colon)6.90Not specified

Induction of Cell Cycle Arrest and Apoptosis Pathways

A significant aspect of the anticancer activity of this compound derivatives is their ability to induce cell cycle arrest and apoptosis in cancer cells. These processes are crucial for controlling cell proliferation and eliminating damaged or unwanted cells.

Several studies have shown that these compounds can halt the progression of the cell cycle at specific phases, thereby preventing cancer cells from dividing and proliferating. For instance, compound 26 , a potent DHFR inhibitor, was found to induce cell cycle arrest in the HS 578T breast cancer cell line. doi.org Similarly, a thiazolo[4,5-d]pyrimidine derivative, compound 5 , was shown to arrest the cell cycle at the G2/M phase in HCT-116 colorectal cancer cells. researchgate.net This arrest is often a prelude to the induction of apoptosis.

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells. Thiazolo[4,5-d]pyridazine derivatives have been shown to trigger apoptosis through various molecular pathways. For example, treatment of MCF-7 breast cancer cells with 2-Methyl-7-phenyl doi.orgresearchgate.netthiazolo[4,5-d]pyridazine-4-thiol resulted in a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9, indicating the induction of apoptosis through the mitochondrial pathway.

Furthermore, some thiazolo[4,5-d]pyrimidine derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. For example, compound 5 was found to up-regulate the expression of p53, BAX, cytochrome c, and caspases 3, 8, and 9, while down-regulating the expression of the anti-apoptotic protein Bcl-2. researchgate.net Another thiazolo[5,4-d]pyrimidine (B3050601) derivative, compound 24 , also induced apoptosis in MGC803 gastric cancer cells, with an up-regulation of Bax and caspase-3/9 and down-regulation of Bcl-2. nih.gov

Table 2: Effects of this compound and Related Derivatives on Cell Cycle and Apoptosis

CompoundCancer Cell LineEffectMolecular Pathway
Compound 26 HS 578T (Breast)Cell Cycle Arrest & ApoptosisDHFR Inhibition
2-Methyl-7-phenyl doi.orgresearchgate.netthiazolo[4,5-d]pyridazine-4-thiol MCF-7 (Breast)Apoptosis InductionIncreased Bax/Bcl-2 ratio, elevated caspase 9
Compound 5 (thiazolo[4,5-d]pyrimidine) HCT-116 (Colorectal)G2/M Cell Cycle Arrest & ApoptosisUpregulation of p53, BAX, cytochrome c, caspases; Downregulation of Bcl-2
Compound 24 (thiazolo[5,4-d]pyrimidine) MGC803 (Gastric)Apoptosis InductionUpregulation of Bax, caspase-3/9; Downregulation of Bcl-2

Elucidation of Antibacterial and Antifungal Mechanisms

Derivatives of the thiazolo[4,5-d]pyridazine core structure have demonstrated notable in vitro activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action is believed to involve the disruption of essential microbial processes.

Several studies have synthesized and screened thiazolo[4,5-d]pyrimidine derivatives, which are structurally analogous to the pyridazine series, for their antimicrobial properties. researchgate.netnih.govnih.gov For instance, a series of 2,3-dihydro-3,6-diaryl-5-mercapto-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-ones displayed broad-spectrum in vitro antibacterial and antifungal activities. researchgate.net One particular derivative, 2,3-dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo[4,5-d]pyrimidin-7(6H) one (3k) , was found to be highly active against Gram-positive bacteria and yeast-like fungi. researchgate.netnih.gov

Another study investigating new thiazolo[4,5-d]pyrimidine derivatives reported that compound 2a (2,3-dihydro-3-methyl-5-mercapto-6-methyl-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-one) showed significant inhibitory effects against Gram-positive bacteria and yeasts. nih.gov

The antimicrobial activity of these compounds is often attributed to their ability to interfere with microbial cell membrane integrity or inhibit essential metabolic pathways. For example, some thiazolo[4,5-b]pyridin-5-one derivatives, another related heterocyclic system, were found to have moderate antibacterial activity, with the most active compound showing MIC/MBC values in the range of 0.12-0.47 mg/mL and 0.23-0.94 mg/mL, respectively. researchgate.net Docking studies suggested that these compounds may act by inhibiting the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall. researchgate.net

Furthermore, a study on thiazolo pyrimidine (B1678525) derivatives showed that compounds 4 , 8 , and 9 had good inhibitory activity against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli. eujournal.org Some of these compounds also exhibited moderate activity against fungal strains like Aspergillus niger and Alternaria alternata. eujournal.org

Table 3: Antimicrobial Activity of Thiazolo[4,5-d]pyridazine and Related Derivatives

Compound/Derivative SeriesMicroorganism(s)Activity
2,3-dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo[4,5-d]pyrimidin-7(6H) one (3k) Gram-positive bacteria, yeast-like fungiRemarkable activity researchgate.netnih.gov
2,3-dihydro-3-methyl-5-mercapto-6-methyl-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-one (2a) Gram-positive bacteria, yeastsSignificant inhibitory effect nih.gov
Thiazolo[4,5-b]pyridin-5-one derivative 4p BacteriaMIC: 0.12-0.47 mg/mL, MBC: 0.23-0.94 mg/mL researchgate.net
Thiazolo pyrimidine derivatives 4, 8, 9 S. aureus, S. epidermidis, E. coliGood inhibition eujournal.org
Thiazolo pyrimidine derivatives 8, 9 A. niger, A. alternataModerate inhibition eujournal.org

Antiviral Mechanisms (e.g., against Human Cytomegalovirus (HCMV))

Thiazolo[4,5-d]pyrimidine derivatives, which are structurally similar to thiazolo[4,5-d]pyridazines, have been investigated for their antiviral properties, particularly against Human Cytomegalovirus (HCMV). nih.govnih.govresearchgate.net These compounds often act as nucleoside analogues, interfering with viral replication.

A series of alkyl and alkenyl guanine (B1146940) analogues containing a thiazolo[4,5-d]pyrimidine ring system were synthesized and evaluated for their anti-HCMV activity. nih.gov Two compounds, T01132 (with a 2-pentenyl moiety) and T70072 (with a 3-methyl-2-butenyl (B1208987) moiety), were found to be particularly active and less toxic than other derivatives. nih.gov The concentration of T01132 required to inhibit HCMV by 50% was approximately 0.5 µM. nih.gov

Further studies with acyclonucleoside and acyclonucleotide derivatives of 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione revealed that 5-amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione was the only compound in the series to show significant in vitro activity against HCMV. nih.gov This compound had a cytotoxicity profile similar to ganciclovir (B1264) (DHPG) and was also potent against DHPG-resistant HCMV strains, except for a strain with a mutation in the UL97 gene. nih.gov

The mechanism of antiviral action for these compounds appears to be different from that of classical nucleoside analogues like acyclovir (B1169) or DHPG. nih.gov Time-of-addition experiments indicated that T01132 exerts its antiviral effect on events leading up to and possibly including viral DNA synthesis, being most effective when added within the first 24 hours post-infection. nih.gov This suggests an early-stage intervention in the viral replication cycle.

Table 4: Anti-HCMV Activity of Thiazolo[4,5-d]pyrimidine Derivatives

CompoundTarget Virus50% Inhibitory Concentration (IC50)Key Findings
T01132 HCMV~0.5 µMActive against DHPG-resistant strains, acts on early stages of viral replication. nih.gov
T70072 HCMV~6.8 µMActive against HCMV. nih.gov
5-amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione HCMVNot specifiedSignificant activity against HCMV, including DHPG-resistant strains (except UL97 mutants). nih.gov

Immunomodulatory Effects and Associated Molecular Pathways

Certain derivatives of the thiazolo[4,5-d]pyrimidine ring system, closely related to thiazolo[4,5-d]pyridazines, have been shown to possess significant immunomodulatory properties. These compounds can enhance various functions of the immune system, suggesting their potential as immunotherapeutic agents. nih.gov The insertion of a sulfur atom at position 7 of the purine ring in these analogues appears to be a key structural feature for their immunomodulatory effects. nih.gov

A study focused on 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines identified two guanosine analogues, compound 7 (5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione) and compound 14 (an 8-mercaptoguanosine analogue), as having significant immunoactivity. nih.gov Compound 7, in particular, exhibited greater immunoactivity than other tested guanosine analogues and derivatives. nih.gov

The immunomodulatory effects of these compounds were demonstrated through several in vitro and in vivo assays. Compound 7 was found to be approximately twice as potent as the known immunomodulator 7-methyl-8-oxoguanosine in a murine spleen cell mitogenicity assay. nih.gov This indicates its ability to stimulate the proliferation of immune cells.

Furthermore, treatment with compound 7 resulted in a roughly four-fold increase in natural killer (NK) cell cytotoxicity. nih.gov NK cells are a crucial component of the innate immune system, responsible for recognizing and eliminating virus-infected cells and tumor cells. The enhancement of NK cell activity by these compounds highlights their potential in cancer immunotherapy and for treating viral infections.

The primary mechanism underlying the immunomodulatory and antiviral effects of these guanosine analogues is believed to be the induction of interferon. nih.gov Interferons are a group of signaling proteins that play a critical role in the immune response to viral infections and in regulating immune cell functions. The ability of these compounds to induce interferon production could explain their broad-spectrum antiviral activity and their capacity to potentiate immune responses.

Table 5: Immunomodulatory Effects of Thiazolo[4,5-d]pyrimidine Derivatives

CompoundImmune FunctionEffectProposed Mechanism
Compound 7 Murine Spleen Cell Mitogenicity~2-fold more potent than controlInterferon Induction
Compound 7 Natural Killer Cell Cytotoxicity~4-fold increaseInterferon Induction
Compound 14 Immune FunctionSignificant immunoactivityInterferon Induction

Emerging Research Applications of Thiazolo 4,5 D Pyridazin 7 6h One Derivatives

Application as Chemical Probes in Biochemical and Cellular Systems

Thiazolo[4,5-d]pyridazine (B3050600) derivatives are being explored as chemical probes to investigate complex biological pathways and interactions. Their ability to interact with specific molecular targets allows researchers to study cellular functions and disease mechanisms. For instance, certain derivatives can be utilized to probe the activity of enzymes like topoisomerase I, which is crucial for DNA replication and transcription. By observing the effects of these compounds on cellular processes, scientists can gain valuable insights into the roles of these biological molecules in health and disease.

Role as Versatile Synthetic Building Blocks for Complex Organic Molecules

The thiazolo[4,5-d]pyridazine scaffold serves as a versatile building block in the synthesis of more complex organic molecules. semanticscholar.org Its fused heterocyclic ring system provides a rigid framework that can be chemically modified at various positions to create a diverse library of compounds. researchgate.net This adaptability makes it a valuable starting material for constructing novel molecules with desired chemical and biological properties. cymitquimica.com The development of solid-phase synthesis methods has further facilitated the rapid generation of thiazolo[4,5-d]pyrimidine (B1250722) derivative libraries, accelerating the discovery of new compounds. researchgate.net

Potential in Materials Science Research

The unique structural and electronic properties of thiazolo[4,5-d]pyridazine derivatives make them promising candidates for applications in materials science. Researchers are investigating their potential use in the development of novel organic electronic and photonic devices. The aromatic character and pi-electron delocalization within the fused ring system can contribute to desirable electronic and optical properties. Furthermore, their potential as sensor technologies is being explored, where the interaction of the thiazolo[4,5-d]pyridazine core with specific analytes could lead to a detectable signal.

Strategic Use as Scaffolds in Medicinal Chemistry Research for Lead Identification and Optimization

In the realm of medicinal chemistry, the thiazolo[4,5-d]pyridazine structure is recognized as a "privileged scaffold." researchgate.netnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them a rich source for the identification of new drug leads. Due to their structural similarity to endogenous molecules like purines, these compounds can interact with a variety of enzymes and receptors. nih.gov

Medicinal chemists utilize this scaffold to design and synthesize new therapeutic agents for a wide range of diseases. nih.gov By systematically modifying the substituents on the thiazolo[4,5-d]pyridazine core, researchers can optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. This process of lead identification and optimization is a critical step in the drug discovery pipeline.

Table 1: Research Findings on Thiazolo[4,5-d]pyridazine Derivatives

Application Area Research Focus Key Findings
Chemical Probes Enzyme Inhibition Derivatives can inhibit enzymes like topoisomerase I, aiding in the study of DNA replication.
Synthetic Building Blocks Library Synthesis Solid-phase synthesis enables the rapid creation of diverse compound libraries. researchgate.net
Materials Science Organic Electronics The fused ring system offers potential for novel electronic and optical materials.
Medicinal Chemistry Privileged Scaffold The core structure binds to multiple biological targets, facilitating drug discovery. researchgate.netnih.gov

| Medicinal Chemistry | Lead Optimization | Modifications to the scaffold allow for the fine-tuning of therapeutic properties. |

Table 2: List of Mentioned Compounds

Compound Name
Thiazolo[4,5-d]pyridazin-7(6H)-one
2,3-dihydro-3-(4-methylphenyl)-6-phenyl-2-thioxo-thiazolo(4,5-d)pyrimidin-7(6H)-one ontosight.ai
2-Methyl-7-phenyl researchgate.netrsc.orgthiazolo[4,5-d]pyridazine-4-thiol
Purine (B94841) nih.gov
Adenine researchgate.net
Guanine (B1146940) researchgate.net
Adenosine nih.gov
Guanosine (B1672433) nih.gov
cAMP nih.gov
cGMP nih.gov
2-Morpholin-4-yl-7-phenyl researchgate.netrsc.orgthiazolo[4,5-d]pyridazin-4(5H)-one cymitquimica.com

Q & A

Q. What synthetic strategies are commonly employed to construct the thiazolo[4,5-d]pyridazin-7(6H)-one scaffold?

The synthesis typically involves multi-step reactions, including cyclization, condensation, and functionalization. For example:

  • Thorpe–Ziegler cyclization is used to form the thiazole ring, followed by cyclization with hydrazine derivatives to generate the pyridazine moiety .
  • Solid-phase synthesis has been optimized for rapid library generation, achieving yields of 65–97% per step using controlled reaction conditions (e.g., DMF as solvent, 80°C) .
  • Substitution patterns (e.g., thioxo or sulfanyl groups) are introduced via nucleophilic displacement or thiol-alkene click chemistry .

Q. How can researchers validate the structural integrity of this compound derivatives?

Comprehensive characterization involves:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent positions .
  • Mass spectrometry (MS) for molecular weight verification, particularly for sulfur-containing derivatives .
  • X-ray crystallography to resolve ambiguities in fused-ring systems (e.g., distinguishing between thiazolo and triazolo isomers) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Topoisomerase I inhibition assays (e.g., DNA relaxation assays) to assess anticancer potential, with IC₅₀ values compared to camptothecin controls .
  • Antimicrobial screening via broth microdilution (MIC determination against Gram-positive/negative bacteria) .
  • Apoptosis induction measured by flow cytometry (Annexin V/PI staining) in cancer cell lines .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on C3 or C6) influence the compound’s pharmacological profile?

  • C3 aryl groups (e.g., phenyl or chlorophenyl) enhance DNA intercalation and topoisomerase inhibition by increasing planarity and π-π stacking .
  • C6 alkyl/aryl substitutions (e.g., methyl or isopropyl) improve metabolic stability but may reduce solubility, requiring formulation optimization .
  • Thioxo vs. sulfanyl groups at C2 modulate oxidative stress pathways, as shown by ROS generation assays in HeLa cells .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Dose-response profiling : Separate anti-inflammatory (low-dose COX-2 inhibition) and cytotoxic (high-dose pro-apoptotic) effects using murine macrophage models .
  • Target deconvolution : CRISPR-Cas9 knockout libraries can identify off-target kinases or receptors contributing to divergent outcomes .
  • Metabolite analysis : LC-MS/MS to detect active metabolites (e.g., oxidized thiol derivatives) that may explain discrepancies between in vitro and in vivo data .

Q. How can computational methods optimize lead compounds targeting specific enzymes (e.g., CRF modulators)?

  • Molecular docking : Use AutoDock Vina to model interactions with corticotropin-releasing factor (CRF) receptors, prioritizing compounds with hydrogen bonds to Glu238 and hydrophobic contacts with Phe284 .
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and predict pharmacokinetics (LogP, BBB permeability) .
  • QSAR models : Train on datasets of IC₅₀ values and substituent descriptors (e.g., Hammett σ) to guide synthetic prioritization .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields in cyclization steps)?

  • Catalyst screening : Pd(OAc)₂ or CuCl₂ improves cyclization efficiency in pyridazine ring formation .
  • Solvent optimization : Replace DCM with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .
  • Continuous flow systems : Reduce reaction times from hours to minutes for high-energy intermediates (e.g., nitrenes in triazolo derivatives) .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

Reaction TypeConditionsYield (%)Reference
Thorpe–Ziegler cyclizationDMF, 80°C, 12 h85–97
Thiol-alkene click chemistryEtOH, RT, 6 h72
Pd-catalyzed cross-couplingPd(OAc)₂, K₂CO₃, 100°C68

Q. Table 2. Biological Activity Trends

DerivativeTopo I IC₅₀ (µM)MIC (S. aureus, µg/mL)Apoptosis Induction (HeLa, 24 h)
5-Methyl-3-phenyl-2-thioxo0.328.545%
3-(2-Chlorobenzyl)-6-oxadiazolyl1.132.022%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.